[] Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method PubMed: )
Clinical trials evaluate CFPN-PI's efficacy in treating various bacterial infections, including:
Study of the absorption of cefcapene pivoxil in patients with infectious disease and soft stool or diarrhea PubMed: )
Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic, specifically designed as a prodrug form of cefcapene. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The compound is characterized by its molecular formula, , and is not water-soluble in its original form but can be converted into a soluble compound through esterification with trifluoroacetic acid. This property allows it to be utilized in various pharmaceutical applications, including susceptibility testing and treatment for certain dermatological conditions such as palmoplantar pustulosis .
The primary chemical reaction involving cefcapene pivoxil hydrochloride is its hydrolysis, which occurs in the presence of specific enzymes or acids. Upon hydrolysis, cefcapene pivoxil hydrochloride is converted to its active form, cefcapene, through the action of esterases. This conversion is crucial for its antibacterial activity as it allows the drug to exert its effects on bacterial cells .
Cefcapene pivoxil hydrochloride exhibits significant antibacterial activity against a variety of pathogens. It has been shown to be effective against several strains of bacteria that produce beta-lactamase enzymes, which are typically resistant to many antibiotics. Notably, studies indicate that cefcapene can inactivate class C beta-lactamases, enhancing its efficacy against resistant bacterial strains . Additionally, clinical trials have demonstrated that it can effectively treat infections without causing significant adverse reactions in patients .
The synthesis of cefcapene pivoxil hydrochloride involves several steps:
Different patents detail specific methodologies for synthesizing this compound, emphasizing variations in temperature and reagents used during the process .
Cefcapene pivoxil hydrochloride has several applications in medicine:
Interaction studies have highlighted that cefcapene pivoxil hydrochloride may interact with various biological systems. For instance, it has been evaluated for its absorption and bioavailability in patients with gastrointestinal conditions. These studies indicate that the compound does not adversely affect absorption rates or efficacy when administered orally . Furthermore, monitoring for adverse drug reactions has shown that while some patients may experience mild reactions like rash or diarrhea, serious adverse effects are relatively rare .
Cefcapene pivoxil hydrochloride shares similarities with other cephalosporins and beta-lactam antibiotics but also exhibits unique properties:
Compound Name | Generation | Spectrum of Activity | Unique Features |
---|---|---|---|
Cefazolin | First | Narrow (primarily Gram+) | Often used for surgical prophylaxis |
Cefuroxime | Second | Broad (Gram+ and some Gram-) | Better CNS penetration than earlier cephalosporins |
Ceftriaxone | Third | Broad (including some Gram-) | Long half-life; effective against resistant strains |
Cefcapene | Third | Broad (especially Gram+) | Inactivates class C beta-lactamases |
Cefcapene pivoxil hydrochloride stands out due to its effectiveness against beta-lactamase-producing bacteria and its specific formulation as a prodrug, which enhances oral bioavailability compared to other cephalosporins .